KCNQ2 Channel Activation: Target Compound Demonstrates >30 µM EC₅₀, Diverging from Sub‑Micromolar Bioactive Quinoline‑4‑carboxamides
In a functional thallium‑flux assay using CHO cells expressing human KCNQ2 channels, ethyl 3‑methyl‑5‑(2‑phenylquinoline‑4‑amido)thiophene‑2‑carboxylate exhibited an EC₅₀ >30 µM (BDBM50390916) [1]. This inactivity contrasts sharply with the sub‑micromolar IC₅₀ values reported for structurally related 2‑phenylquinoline‑4‑carboxamides against tubulin (e.g., compound 7b: IC₅₀ = 0.2 µM in HCT116, 0.5 µM in SK‑OV‑3) [2] and against STAT3 signaling (HJC‑0123: nanomolar IC₅₀) . The >150‑fold potency differential against KCNQ2 implies that the 3‑methyl‑5‑amido‑thiophene‑2‑carboxylate substitution pattern disfavors engagement with this particular ion‑channel target, a profile that may be desirable in programs seeking to avoid KCNQ2‑mediated off‑target effects.
| Evidence Dimension | KCNQ2 channel activation (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ >30 µM (BindingDB BDBM50390916) |
| Comparator Or Baseline | Compound 7b (2‑phenylquinoline‑4‑carboxamide): tubulin polymerization IC₅₀ = 0.2 µM (HCT116), 0.5 µM (SK‑OV‑3); HJC‑0123: STAT3 IC₅₀ in nanomolar range |
| Quantified Difference | >150‑fold weaker KCNQ2 activation compared to tubulin/STAT3 active analogs |
| Conditions | CHO cells, thallium flux assay, patch clamp readout |
Why This Matters
This data defines a selectivity window that can guide medicinal chemists in avoiding KCNQ2‑mediated toxicity when using this compound as a control or scaffold.
- [1] BindingDB Entry BDBM50390916 (CHEMBL2070953). KCNQ2 channel activation assay. Available at: https://www.bindingdb.org. View Source
- [2] Zhu L, Luo K, Li K, Jin Y, Lin J. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorg Med Chem. 2017;25(21):5939-5951. doi:10.1016/j.bmc.2017.09.004. View Source
